molecular formula C8H11NO4 B12735059 (+-)-1-Acetyl-4-(acetyloxy)-2-pyrrolidinone CAS No. 88877-56-9

(+-)-1-Acetyl-4-(acetyloxy)-2-pyrrolidinone

Cat. No.: B12735059
CAS No.: 88877-56-9
M. Wt: 185.18 g/mol
InChI Key: LUSGWYXTPNAINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)-1-Acetyl-4-(acetyloxy)-2-pyrrolidinone is an organic compound characterized by the presence of both acetyl and acetyloxy functional groups attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-1-Acetyl-4-(acetyloxy)-2-pyrrolidinone typically involves the acetylation of 4-hydroxy-2-pyrrolidinone. This can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired compound.

Industrial Production Methods

On an industrial scale, the production of (±)-1-Acetyl-4-(acetyloxy)-2-pyrrolidinone may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(±)-1-Acetyl-4-(acetyloxy)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(±)-1-Acetyl-4-(acetyloxy)-2-pyrrolidinone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (±)-1-Acetyl-4-(acetyloxy)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and acetyloxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-2-pyrrolidinone: Lacks the acetyloxy group, resulting in different chemical properties.

    4-Hydroxy-2-pyrrolidinone: Contains a hydroxyl group instead of the acetyloxy group.

    N-Acetyl-2-pyrrolidinone: Similar structure but with variations in functional groups.

Uniqueness

(±)-1-Acetyl-4-(acetyloxy)-2-pyrrolidinone is unique due to the presence of both acetyl and acetyloxy groups, which confer distinct chemical reactivity and potential applications. This dual functionality makes it a valuable compound in various research and industrial contexts.

Properties

CAS No.

88877-56-9

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

(1-acetyl-5-oxopyrrolidin-3-yl) acetate

InChI

InChI=1S/C8H11NO4/c1-5(10)9-4-7(3-8(9)12)13-6(2)11/h7H,3-4H2,1-2H3

InChI Key

LUSGWYXTPNAINU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(CC1=O)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.